molecular formula C10H13NO2 B1331273 (2R)-2-(benzylamino)propanoic acid CAS No. 65491-01-2

(2R)-2-(benzylamino)propanoic acid

Cat. No. B1331273
CAS RN: 65491-01-2
M. Wt: 179.22 g/mol
InChI Key: RLIHXKPTGKETCC-MRVPVSSYSA-N
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Description

“(2R)-2-(benzylamino)propanoic acid” is a chemical compound with the formula C10H13NO2 and a molecular weight of 179.22 g/mol . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .


Molecular Structure Analysis

The molecular structure of “(2R)-2-(benzylamino)propanoic acid” includes a benzylamino group and a propanoic acid group . The molecule contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

“(2R)-2-(benzylamino)propanoic acid” has a molecular weight of 179.22 g/mol . It should be stored at a temperature of 28°C .

Scientific Research Applications

Chemo-Enzymatic Synthesis and Structural Characterization

  • A study by Baba et al. (2018) delved into the chemo-enzymatic synthesis and structural characterization of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-arylpropanoic acid-class drugs, focusing on the stereochemistry and degradation kinetics of these compounds (Baba et al., 2018).

Process for Preparation of Optically Pure Trans-2-Aminocyclohexanols

  • Xue et al. (2014) developed an efficient process for the green and scalable preparation of optically pure trans-2-aminocyclohexanols. This process involves the use of benzylamine for the aminolysis of cyclohexene oxide, leading to the synthesis of trans-2-(benzylamino)cyclohexanols (Xue et al., 2014).

Synthesis of Chiral Bicyclic Azetidine Derivatives

  • Barrett et al. (2002) described the synthesis of chiral bicyclic azetidine derivatives from (2S)-N-Benzoyl-2-azetidinecarboxylic acid, involving the lactamization of 3-((2R)-azetidine)propanoic acid and subsequent reactions (Barrett et al., 2002).

Multifunctional Cinnamic Acid Derivatives

  • Research by Peperidou et al. (2017) explored the synthesis of novel derivatives of cinnamic acids, including those with (benzylamino) ethan-1-ol. These molecules were evaluated for various biological activities, highlighting their potential in multitarget drug development (Peperidou et al., 2017).

Propanal Hydroamination with p-Aminobenzoic Acid

  • Magdalinova et al. (2010) studied the propanal hydroamination, confirming the existence of a tautomeric equilibrium in ethanol solution between 4-(propylideneamino)benzoic acid and its enamine form, 4-(prop-1-en-1-ylamino)benzoic acid (Magdalinova et al., 2010).

Gas-Phase Elimination Kinetics of α- and β- (N-Arylamino)propanoic Acid

  • A study by Al-Awadi et al. (2004) investigated the thermal gas-phase elimination kinetics of α- and β- (N-arylamino)propanoic acids, offering insights into the reaction mechanisms and pathways under different conditions (Al-Awadi et al., 2004).

properties

IUPAC Name

(2R)-2-(benzylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIHXKPTGKETCC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352354
Record name (2R)-2-(benzylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(benzylamino)propanoic acid

CAS RN

65491-01-2
Record name (2R)-2-(benzylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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